1-Bromo-2,3-dimethylbut-2-ene
Overview
Description
1-Bromo-2,3-dimethylbut-2-ene is an organic compound with the molecular formula C₆H₁₁Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon-carbon double bond. This compound is of interest due to its reactivity and applications in various chemical processes.
Preparation Methods
1-Bromo-2,3-dimethylbut-2-ene can be synthesized through several methods:
Dehydrobromination: This involves the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane to yield 1,4-dibromo-2,3-dimethylbuta-1,3-diene, which can then be further processed.
Bromination of Alkenes: Another method involves the bromination of 2,3-dimethylbut-2-ene using N-bromosuccinimide (NBS) under light-initiated conditions.
Chemical Reactions Analysis
1-Bromo-2,3-dimethylbut-2-ene undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with halogens and hydrogen halides.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions. Major products formed include substituted alkenes and alkanes depending on the reaction conditions .
Scientific Research Applications
1-Bromo-2,3-dimethylbut-2-ene has several applications in scientific research:
Catalysis and Surface Acidity Studies: It is used to investigate the acidic properties of solid acid catalysts like HZSM-5 and Nb₂O₅.
Homogeneous Catalysis: It is employed in studying hydroformylation processes catalyzed by rhodium complexes.
Photochemical Studies: The compound is used in photochemical studies to understand photoisomerization and photoinduced reactions.
Chemical Synthesis: It serves as a precursor in the synthesis of various chemical compounds and derivatives.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dimethylbut-2-ene involves the formation of carbocations and resonance-stabilized intermediates. For example, in reactions with N-bromosuccinimide (NBS), a bromine radical reacts with the alkene at the allylic position to generate a resonance-stabilized allylic radical intermediate.
Comparison with Similar Compounds
1-Bromo-2,3-dimethylbut-2-ene can be compared with similar compounds such as:
1-Bromo-3-methyl-2-butene:
2-Bromo-2-methylpropane: This compound has a different carbon skeleton but shares the presence of a bromine atom attached to a carbon-carbon double bond.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications in various chemical processes.
Properties
IUPAC Name |
1-bromo-2,3-dimethylbut-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5(2)6(3)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZHDBSZUMAHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456853 | |
Record name | 1-bromo-2,3-dimethylbut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5072-70-8 | |
Record name | 1-bromo-2,3-dimethylbut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,3-dimethylbut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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